![molecular formula C20H17BrO5 B2923329 ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate CAS No. 610764-63-1](/img/structure/B2923329.png)
ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves the condensation of 4-bromophenylacetic acid with 7-hydroxy-4-chromenone in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature. The resulting intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反応の分析
Types of Reactions
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine in anhydrous solvents like dichloromethane.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学的研究の応用
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with reactive oxygen species (ROS) and exhibit antioxidant activity, protecting cells from oxidative damage.
類似化合物との比較
Ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-bromophenyl)propanoate: Similar in structure but lacks the chromen-4-one core, resulting in different chemical and biological properties.
4-Bromophenylacetic acid: A precursor in the synthesis of the target compound, with distinct reactivity and applications.
7-Hydroxy-4-chromenone: The chromen-4-one core structure, which is a key component of the target compound and contributes to its unique properties.
The uniqueness of this compound lies in its combination of the chromen-4-one core with the bromophenyl and ethyl ester moieties, providing a versatile scaffold for various applications in research and industry.
特性
IUPAC Name |
ethyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-20(23)12(2)26-15-8-9-16-18(10-15)25-11-17(19(16)22)13-4-6-14(21)7-5-13/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJBMCBSWNLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 2-chloro-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2923247.png)
![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)
![6-Acetyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2923250.png)
![4-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)pyridine-3-carbonitrile](/img/structure/B2923251.png)
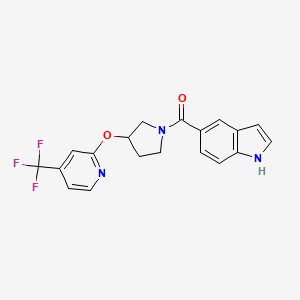
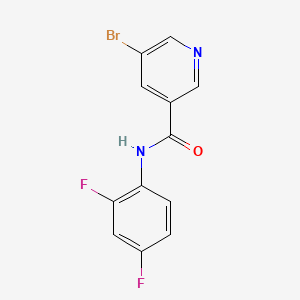
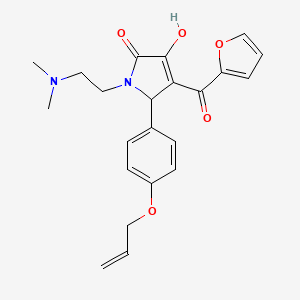
![N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B2923256.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide](/img/structure/B2923257.png)
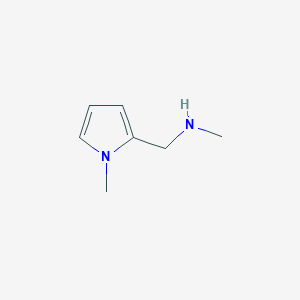
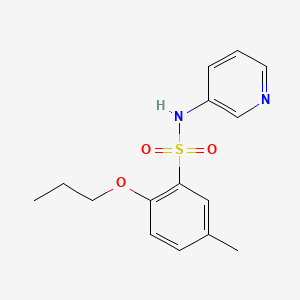
![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)
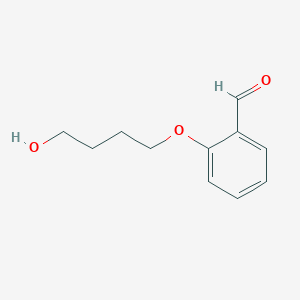
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2923269.png)
